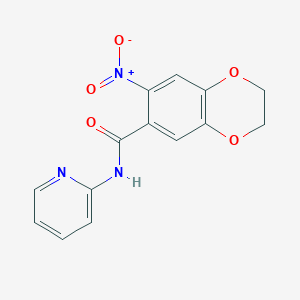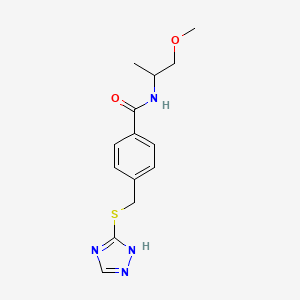
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide, also known as NBDA, is a synthetic compound that has been extensively studied for its potential use in various scientific applications. This compound is a member of the benzodioxine family and has a unique chemical structure that makes it an attractive target for research.
Mécanisme D'action
The mechanism of action of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide is complex and involves multiple pathways. This compound has been shown to interact with various biological targets, including enzymes and receptors, and to modulate their activity. 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes and receptors, including those involved in neurotransmitter signaling and cell proliferation. 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has also been shown to have antioxidant and anti-inflammatory properties, which may have therapeutic potential in a variety of disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide is its potent activity against a variety of biological targets. This makes it an attractive target for drug discovery and medicinal chemistry research. However, one of the limitations of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide is its complex mechanism of action, which makes it difficult to study in certain experimental systems.
Orientations Futures
There are several future directions for research on 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide. One area of interest is the development of more potent and selective analogs of this compound for use in drug discovery and medicinal chemistry. Another area of interest is the study of the physiological and biochemical effects of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide in vivo, which may provide insights into its therapeutic potential. Additionally, the use of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide as a tool compound for studying various biological targets, including enzymes and receptors, remains an area of active research.
Méthodes De Synthèse
The synthesis of 6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide involves a multi-step process that starts with the reaction of 2-nitropyridine with 2,3-dihydro-1,4-benzodioxine-7-carboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been extensively studied for its potential use in various scientific applications, including medicinal chemistry, drug discovery, and neuroscience research. This compound has been shown to have potent activity against a variety of biological targets, including enzymes and receptors.
Propriétés
IUPAC Name |
6-nitro-N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-14(16-13-3-1-2-4-15-13)9-7-11-12(22-6-5-21-11)8-10(9)17(19)20/h1-4,7-8H,5-6H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTURAJARZGMNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-ethyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7452648.png)
![[2-Oxo-1-phenyl-2-[3-(trifluoromethyl)anilino]ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7452651.png)
![2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B7452658.png)
![4-[2-oxo-2-(2-thiophen-2-ylpyrrolidin-1-yl)ethyl]-2H-phthalazin-1-one](/img/structure/B7452661.png)
![9-Butyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,10,12,14,16-heptaen-8-one](/img/structure/B7452664.png)
![2-[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452672.png)

![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2,4,6-trimethylbenzoate](/img/structure/B7452681.png)
![2-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452688.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7452695.png)
![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methylpropanamide](/img/structure/B7452717.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7452721.png)
